Ald-PEG4-NHBoc

Description

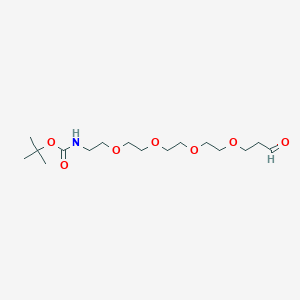

Ald-PEG4-NHBoc (CAS: 811442-84-9) is a polyethyleneglycol (PEG)-based compound featuring an aldehyde (Ald) group, a tetraethylene glycol (PEG4) spacer, and a tert-butoxycarbonyl (Boc)-protected amine (NHBoc). Its molecular formula is C₁₅H₃₂N₂O₆, with a molecular weight of 336.42 g/mol . The aldehyde group enables conjugation with amine- or hydrazide-containing biomolecules via Schiff base formation, while the Boc group protects the terminal amine during synthetic processes, allowing controlled deprotection under acidic conditions .

Key properties include:

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-(3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO7/c1-16(2,3)24-15(19)17-5-8-21-10-12-23-14-13-22-11-9-20-7-4-6-18/h6H,4-5,7-14H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSJQXAJVKUGPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ald-PEG4-NHBoc typically involves the reaction of polyethylene glycol with an aldehyde and a Boc-protected amine. The reaction is carried out under controlled conditions to ensure high purity and yield. The Boc protection group can be easily removed under acidic conditions to release the free amine, which can then be used for further conjugation reactions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced purification techniques. The process is optimized to achieve high yields and consistent quality. The compound is often produced in bulk quantities to meet the demands of various research and development applications .

Chemical Reactions Analysis

Types of Reactions: Ald-PEG4-NHBoc undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions after deprotection.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Drug Delivery Systems

Overview:

Ald-PEG4-NHBoc is utilized in drug delivery systems due to its ability to enhance solubility and bioavailability of therapeutic agents. The PEG moiety provides hydrophilicity, which improves the pharmacokinetic properties of drugs.

Case Studies:

- Anticancer Drug Conjugates: Research indicates that PEGylated drugs exhibit improved circulation times and reduced immunogenicity. For instance, a study demonstrated that attaching this compound to paclitaxel significantly increased its therapeutic efficacy against tumors while minimizing side effects (Biopharma PEG) .

- Peptide Drug Delivery: this compound has been used to create peptide-drug conjugates, enhancing their stability and cellular uptake. A notable example includes the development of a targeted delivery system for peptides that bind specifically to cancer cells, thereby increasing the local concentration of the drug at the tumor site (Nature Reviews) .

| Drug Type | Application | Outcome |

|---|---|---|

| Anticancer | Paclitaxel conjugate | Increased efficacy, reduced toxicity |

| Peptide | Targeted delivery | Enhanced stability, improved uptake |

Bioconjugation Techniques

Overview:

this compound serves as an effective linker in bioconjugation processes, allowing for the attachment of biomolecules such as proteins, antibodies, and nucleic acids.

Case Studies:

- Antibody-Drug Conjugates (ADCs): The compound has been employed in ADC formulations where it facilitates the conjugation of cytotoxic drugs to antibodies. This approach allows for selective targeting of cancer cells while sparing healthy tissues (Science.gov) .

- Protein Modification: this compound can modify proteins to enhance their pharmacological properties. For example, a study highlighted its use in modifying insulin for prolonged action in diabetic therapy (Biopharma PEG) .

| Bioconjugate Type | Application | Outcome |

|---|---|---|

| Antibody-Drug Conjugate | Cancer therapy | Selective targeting |

| Protein Modification | Diabetes treatment | Prolonged action |

Nanotechnology Applications

Overview:

In nanotechnology, this compound is integral in developing nanocarriers for drug delivery and imaging applications.

Case Studies:

- Nanoparticle Formation: The compound has been used to create PEGylated nanoparticles that encapsulate hydrophobic drugs. These nanoparticles demonstrate enhanced stability and controlled release profiles (RSC Advances) .

- Imaging Agents: this compound-modified nanoparticles have been explored as imaging agents in medical diagnostics, providing improved contrast and specificity in imaging techniques such as MRI and PET scans (Patents) .

| Nanotechnology Type | Application | Outcome |

|---|---|---|

| Nanoparticles | Drug delivery | Enhanced stability, controlled release |

| Imaging agents | Medical diagnostics | Improved contrast |

Mechanism of Action

The mechanism of action of Ald-PEG4-NHBoc involves its ability to form stable linkages with other molecules through its aldehyde and amine groups. The aldehyde group can form Schiff bases or oxime linkages with amines or hydroxylamines, respectively. The Boc-protected amine can be deprotected under acidic conditions to release the free amine, which can then react with various electrophiles. These reactions enable the compound to be used in a wide range of conjugation and modification applications .

Comparison with Similar Compounds

Functional Group Diversity

Ald-PEG4-NHBoc is compared to structurally related PEG derivatives with varying reactive groups, chain lengths, and protective strategies (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

*Estimated based on PEG chain length.

Key Observations:

Reactive Group Flexibility :

- This compound’s aldehyde group is distinct from azide (click chemistry) or NHS ester (amine-reactive) functionalities in analogues like N-(Azido-PEG2)-N-Boc-PEG4-NHS ester .

- Fmoc-PEG4-NHS ester uses a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, unlike Boc’s acid sensitivity .

PEG Chain Length :

- Shorter PEG3 chains (e.g., Boc-NH-PEG3) reduce steric hindrance but offer lower solubility than PEG4 derivatives .

- Dual PEG4 chains in N-Boc-N-bis(PEG4-OH) enhance hydrophilicity for dendritic structures .

Protective Group Strategies :

- Boc protection is widely used in peptide synthesis due to its stability under basic conditions and ease of removal with trifluoroacetic acid (TFA) .

- Fmoc is preferred in solid-phase synthesis for orthogonal deprotection .

Physicochemical and Stability Considerations

- Solubility : this compound’s PEG4 chain ensures solubility in aqueous and organic solvents, critical for biomedical applications .

- Storage : Similar Boc-protected compounds (e.g., N-(Azido-PEG2)-N-Boc-PEG4-NHS ester) are stored at -20°C to prevent degradation .

- Stability : Boc groups are stable at neutral pH but hydrolyze under acidic conditions, enabling site-specific deprotection .

Q & A

Q. What are the key considerations for designing a reproducible synthesis protocol for Ald-PEG4-NHBoc?

To ensure reproducibility, clearly outline reaction conditions (solvent, temperature, catalysts), purification methods (e.g., column chromatography, HPLC), and characterization techniques (NMR, MS). Include orthogonal protection strategies for the Boc group to prevent premature deprotection. Validate each step with intermediate characterization data and cross-reference protocols from peer-reviewed literature .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

Use H/C NMR to confirm the PEG4 spacer integrity and Boc group presence. Mass spectrometry (MS) verifies molecular weight, while HPLC assesses purity (>95% recommended for biological studies). For stability studies, employ TGA (thermogravimetric analysis) and dynamic light scattering (DLS) to monitor degradation under varying pH/temperature .

Q. How can this compound be effectively utilized in bioconjugation reactions, and what are common pitfalls?

The aldehyde group reacts selectively with hydrazide or aminooxy groups under mild acidic conditions (pH 5–6). Avoid competing reactions by ensuring the Boc group remains intact (use inert atmospheres if necessary). Common pitfalls include incomplete conjugation due to steric hindrance from the PEG4 spacer; optimize molar ratios and reaction times empirically .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound across studies?

Discrepancies often arise from differences in storage conditions (e.g., moisture, temperature) or analytical methods. Conduct accelerated stability studies under controlled environments (e.g., 25°C/60% RH) and compare degradation kinetics using standardized HPLC protocols. Cross-validate findings with orthogonal techniques like FTIR or XRPD to identify degradation pathways .

Q. What computational strategies can predict this compound’s reactivity and guide experimental optimization?

Molecular dynamics (MD) simulations can model PEG4 spacer flexibility and aldehyde accessibility. Density functional theory (DFT) calculations predict reaction energetics for conjugation. Validate predictions with experimental kinetics (e.g., stopped-flow spectroscopy) and adjust reaction parameters (e.g., solvent polarity) iteratively .

Q. Why do in vitro and in vivo performance metrics for this compound-based conjugates often diverge, and how can this be addressed?

In vivo challenges include enzymatic cleavage of the PEG4 spacer and pH-dependent Boc deprotection. Use proteolytic stability assays (e.g., serum incubation) and simulate physiological conditions (e.g., PBS at 37°C) during in vitro testing. Incorporate fluorogenic or radiolabeled probes to track conjugate integrity in animal models .

Q. What experimental design principles minimize variability in this compound-mediated bioconjugation efficiency?

Employ factorial design (e.g., Box-Behnken) to optimize pH, temperature, and reactant concentrations. Use statistical tools (ANOVA, Tukey’s test) to identify significant variables. Include internal controls (e.g., unmodified substrates) to normalize batch-to-batch variability .

Q. How do the conjugation kinetics of this compound compare to other heterobifunctional linkers (e.g., NHS-PEG4-Maleimide)?

Conduct head-to-head comparisons using time-resolved spectrophotometry or LC-MS. This compound’s aldehyde group reacts faster with aminooxy moieties than NHS-ester coupling but may require longer incubation for sterically hindered targets. Quantify yields via fluorescence quenching or gel electrophoresis .

Q. What methodologies identify and mitigate impurities in this compound synthesis?

Track byproducts (e.g., PEG4 hydrolysis products) via LC-MS with charged aerosol detection. Implement orthogonal purification: ion-exchange chromatography for charged impurities, size-exclusion for PEG4 oligomers. Use kinetic modeling to optimize reaction quenching and minimize side reactions .

Q. How can this compound be adapted for targeted drug delivery systems requiring pH-sensitive release?

Replace the Boc group with acid-labile protectants (e.g., acetal derivatives). Validate pH-dependent release profiles using dialysis membranes in buffers mimicking lysosomal (pH 4.5) and systemic (pH 7.4) environments. Confirm targeting efficiency with cell uptake assays (flow cytometry, confocal microscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.